molecular formula C21H18ClN3O3S B11693100 N-[[2-(3-chlorobenzoyl)hydrazino](phenyl)methylene]-4-methylbenzenesulfonamide

N-[[2-(3-chlorobenzoyl)hydrazino](phenyl)methylene]-4-methylbenzenesulfonamide

Katalognummer: B11693100
Molekulargewicht: 427.9 g/mol
InChI-Schlüssel: IBYINTBMUVMGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H18ClN3O3S This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a hydrazino group, and a benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorobenzoylhydrazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis (programmed cell death) in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide include:

Uniqueness

What sets N-[2-(3-chlorobenzoyl)hydrazinomethylene]-4-methylbenzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C21H18ClN3O3S

Molekulargewicht

427.9 g/mol

IUPAC-Name

N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C21H18ClN3O3S/c1-15-10-12-19(13-11-15)29(27,28)25-20(16-6-3-2-4-7-16)23-24-21(26)17-8-5-9-18(22)14-17/h2-14H,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

IBYINTBMUVMGFX-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NNC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.